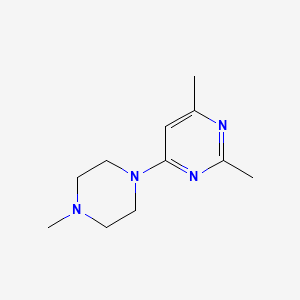![molecular formula C36H29N B14516059 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 62555-88-8](/img/structure/B14516059.png)
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
準備方法
The synthesis of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate aryl halides in the presence of palladium catalysts and base . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .
化学反応の分析
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include palladium catalysts, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. Its photophysical properties are influenced by the conjugation and electronic structure of the anthracene core .
類似化合物との比較
Similar compounds to 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline include:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents and electronic structures. The unique combination of anthracene and bis(4-methylphenyl)aniline in this compound provides distinct advantages in terms of stability and emission properties .
特性
CAS番号 |
62555-88-8 |
|---|---|
分子式 |
C36H29N |
分子量 |
475.6 g/mol |
IUPAC名 |
N-[4-(2-anthracen-9-ylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H29N/c1-26-11-18-31(19-12-26)37(32-20-13-27(2)14-21-32)33-22-15-28(16-23-33)17-24-36-34-9-5-3-7-29(34)25-30-8-4-6-10-35(30)36/h3-25H,1-2H3 |
InChIキー |
LWNJFVXESRRKTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


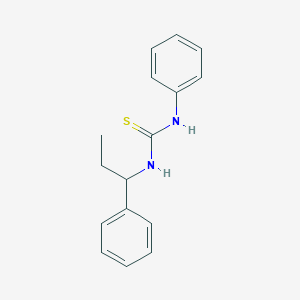
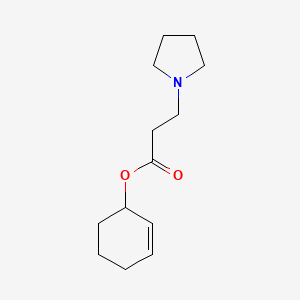
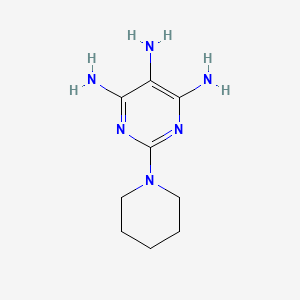
![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
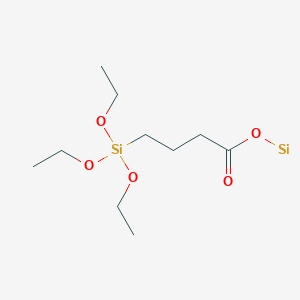
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
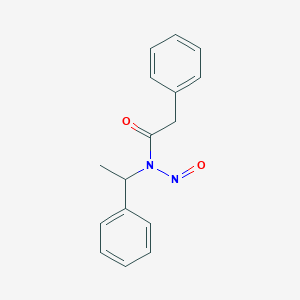
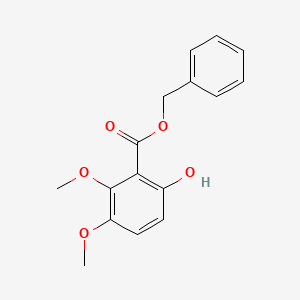
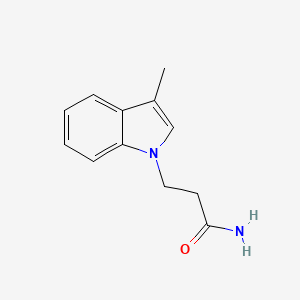
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

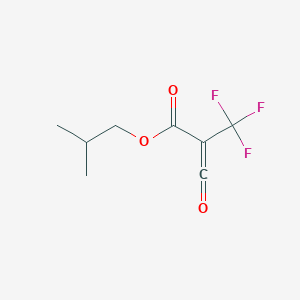
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
